molecular formula C24H25F2N3O3 B2888772 3,4-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide CAS No. 877647-64-8

3,4-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide

Cat. No. B2888772
CAS RN: 877647-64-8
M. Wt: 441.479
InChI Key: SXQZRZCYUUWTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a benzamide group, a furan ring, and a piperazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. These groups will have different electronic and steric effects, which could influence the overall shape and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents .

Scientific Research Applications

Versatile Precursors for Heteroarene Synthesis

Research by Sommer et al. (2017) on 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a versatile precursor for the synthesis of trifluoromethyl-substituted heteroarenes, including furans and piperazines, illustrates the utility of such compounds in synthetic chemistry. This methodology was applied in a new synthetic approach toward Celebrex® (celecoxib), showcasing the potential of similar compounds in the synthesis of pharmaceuticals (Sommer et al., 2017).

Novel Antineoplastic Agents

A study on the metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients by Gong et al. (2010) provides insights into the metabolic pathways of compounds with similar structures. The study identified several metabolites through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, highlighting the compound's pharmacokinetic profile and its potential therapeutic applications (Gong et al., 2010).

Development of Radiotracers for PET Imaging

Kuhnast et al. (2006) investigated FAUC346, a D3-selective ligand, for its potential as a positron emission tomography (PET) probe for imaging D3 receptors. This research underscores the importance of structural derivatives of piperazine in developing diagnostic tools for neurological disorders (Kuhnast et al., 2006).

Anticancer and Antiangiogenic Activities

Romagnoli et al. (2015) synthesized and evaluated a series of 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin for their anticancer and antiangiogenic activities. This study demonstrates the potential of benzofuran derivatives in cancer therapy, highlighting their ability to inhibit tumor growth and disrupt vascular networks (Romagnoli et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific safety data, it’s hard to comment on the exact hazards associated with this compound .

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. For example, if it shows promising biological activity, future research might focus on optimizing its structure for better efficacy or lower toxicity .

properties

IUPAC Name

3,4-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F2N3O3/c1-31-19-7-5-18(6-8-19)28-10-12-29(13-11-28)22(23-3-2-14-32-23)16-27-24(30)17-4-9-20(25)21(26)15-17/h2-9,14-15,22H,10-13,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQZRZCYUUWTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.